![molecular formula C20H13ClN2O2S B6114526 3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)
3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that it may inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acid.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide exhibits low toxicity towards normal cells while exhibiting potent cytotoxicity towards cancer cells. It has also been shown to inhibit the growth of various microbial strains, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide in lab experiments is its low toxicity towards normal cells, which makes it a potential candidate for the development of anticancer and antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the study of 3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to further explore its anticancer and antimicrobial properties and elucidate its mechanism of action. Additionally, it may be useful to investigate its potential use in combination therapy with other anticancer or antimicrobial agents.
Synthesis Methods
The synthesis of 3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide involves the reaction of 3-hydroxy-2-naphthaldehyde, 2-aminobenzothiophene, and chloroacetic acid hydrazide in the presence of a catalyst. The reaction occurs under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its anticancer, antitubercular, and antimicrobial properties. Additionally, it has been explored for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-chloro-N-[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-18-15-7-3-4-8-17(15)26-19(18)20(25)23-22-11-14-9-12-5-1-2-6-13(12)10-16(14)24/h1-11,24H,(H,23,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUZNKXJMPJKJ-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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